Cotinine

Catalog No.
S524248
CAS No.
486-56-6
M.F
C10H12N2O
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cotinine

CAS Number

486-56-6

Product Name

Cotinine

IUPAC Name

(5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1

InChI Key

UIKROCXWUNQSPJ-VIFPVBQESA-N

SMILES

CN1C(CCC1=O)C2=CN=CC=C2

Solubility

~10 mg/ml in PBS (pH 7.2); ~30 mg/ml in EtOH, DMSO, & DMF

Synonyms

NIH 10498, NIH10498, NIH-10498, (-)-Cotinine

Canonical SMILES

CN1C(CCC1=O)C2=CN=CC=C2

Isomeric SMILES

CN1[C@@H](CCC1=O)C2=CN=CC=C2

Description

The exact mass of the compound Cotinine is 176.095 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as ~10 mg/ml in PBS (pH 7.2); ~30 mg/ml in EtOH, DMSO, & DMF. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756704. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Pyrrolidinones. It belongs to the ontological category of N-alkylpyrrolidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Cotinine is a chemical compound classified as a pyridine alkaloid and is the primary metabolite of nicotine, which is derived from tobacco. Its molecular formula is C10H12N2OC_{10}H_{12}N_{2}O with a molar mass of approximately 176.22 g/mol. Cotinine is recognized for its pharmacological properties and is often used as a biomarker to assess tobacco exposure due to its relatively long half-life of about 20 hours in the human body .

Data Availability

The physical and chemical property data mentioned above were obtained from the PubChem database of the National Institutes of Health [].

Cotinine forms through a two-step enzymatic process that begins with the oxidation of nicotine. The first reaction converts nicotine into nicotine-Δ1′(5′)-iminium ion, facilitated by cytochrome P450 enzymes, primarily CYP2A6. This intermediate then undergoes further oxidation to yield cotinine, primarily mediated by aldehyde oxidase .

Key Reactions:

  • Conversion of Nicotine to Cotinine:
    • Step 1: Nicotine → Nicotine-Δ1′(5′)-iminium ion (via CYP2A6)
    • Step 2: Nicotine-Δ1′(5′)-iminium ion → Cotinine (via aldehyde oxidase)

Cotinine exhibits various biological effects, particularly on the central nervous system. It binds to nicotinic acetylcholine receptors but with significantly lower potency than nicotine, approximately 100 times less effective . Research suggests that cotinine may act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, potentially enhancing neurotransmission without directly stimulating these receptors .

Effects Observed:

  • Nootropic effects: Potential cognitive enhancement in animal models.
  • Antidepressant properties: Reduction in anxiety and fear-related behaviors.
  • Neuroprotective effects: Possible benefits in models of Alzheimer's disease and post-traumatic stress disorder .

The synthesis of cotinine and its analogs can be achieved through several methods, including:

  • Ugi Reaction: A combinatorial approach that utilizes Ugi adducts to generate cotinine analogs through cyclization mechanisms.
  • Base-mediated pathways: Involving elimination and intramolecular nucleophilic attacks to form the γ-lactam structure characteristic of cotinine .

Example Synthesis Pathway:

text
1. Start with Ugi adducts.2. Apply base-mediated cyclization.3. Isolate cotinine or its analogs through purification techniques.

Cotinine serves several important roles in both clinical and research settings:

  • Biomarker for Tobacco Exposure: Its presence in biological fluids is used to assess exposure to tobacco smoke.
  • Pharmacological Research: Investigated for potential therapeutic effects related to cognitive function and mood disorders .
  • Toxicology Studies: Used to understand the metabolic pathways of nicotine and its implications in health.

Cotinine has been studied for its interactions with various biological systems, particularly regarding oxidative stress. Research indicates that cotinine does not significantly influence reactive oxygen species or peroxidase activity, suggesting it may not directly contribute to oxidative damage associated with tobacco use .

Key Findings:

  • Cotinine does not act upon hydrogen peroxide or hypochlorous acid.
  • It does not stimulate or inhibit peroxidase activities in relevant biochemical assays .

Cotinine shares structural similarities with other compounds derived from tobacco or related alkaloids. Here are some notable comparisons:

CompoundStructure SimilarityBiological ActivityUnique Features
NicotineParent compoundCNS stimulantStronger affinity for nicotinic receptors
AnabasineStructural analogCNS stimulantLess studied; found in tobacco
NornicotineDemethylated formCNS stimulantMetabolite of nicotine
MyosmineRelated alkaloidUnknownFound in various plants

Cotinine's uniqueness lies in its role as a major metabolite of nicotine, providing insights into tobacco exposure while exhibiting distinct pharmacological properties compared to its parent compound and other related alkaloids .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Viscous oil

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

176.094963011 g/mol

Monoisotopic Mass

176.094963011 g/mol

Boiling Point

210-211 °C at 6 mm Hg

Heavy Atom Count

13

LogP

0.07 (LogP)
log Kow = 0.07

Appearance

Solid powder

Melting Point

41.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K5161X06LL

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 45 of 49 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Therapeutic Category: Antidepressant. /Experimental Therapy/
/Experimental therapy/ Cotinine is the major metabolite of nicotine in humans, and the substance greatly outlasts the presence of nicotine in the body. Recently, cotinine has been shown to exert pharmacological properties of its own that include potential cognition enhancement, anti-psychotic activity, and cytoprotection. Since the metabolite is generally less potent than nicotine in vivo, we considered whether part of cotinine's efficacy could be related to a reduced ability to desensitize nicotinic receptors as compared with nicotine. Rats freely moving in their home cages were instrumented to allow ongoing measurement of mean arterial blood pressure. The ganglionic stimulant dimethylphenylpiperazinium maximally increased mean arterial blood pressure by 25 mm Hg. Slow (20 min) i.v. infusion of nicotine (0.25-1uLl) produced no change in resting mean arterial blood pressure, but the pressor response to subsequent injection of dimethylphenylpiperazinium was significantly attenuated in a dose-dependent manner by up to 51%. Pre-infusion of equivalent doses of cotinine produced the same maximal degree of inhibition of the response to dimethylphenylpiperazinium. Discrete i.v. injections of nicotine also produced a dose dependent increase in mean arterial blood pressure of up to 43 mm Hg after the highest tolerated dose. In contrast, injection of cotinine produced no significant change in mean arterial blood pressure up to 13 times the highest dose of nicotine. These results illustrate the disconnection between nicotinic receptor activation and receptor desensitization, and they suggest that cotinine's pharmacological actions are either mediated through partial desensitization, or through non-ganglionic subtypes of nicotinic receptors.

Pharmacology

Cotinine is the major metabolite of nicotine.

MeSH Pharmacological Classification

Indicators and Reagents

Mechanism of Action

The nicotine metabolite cotinine is an abundant long-lived bio-active compound that may contribute to the overall physiological effects of tobacco use. Although its mechanism of action in the central nervous system has not been extensively investigated, cotinine is known to evoke dopamine release in the nigrostriatal pathway through an interaction at nicotinic receptors (nAChRs). Because considerable evidence now demonstrates the presence of multiple nAChRs in the striatum, the present experiments were done to determine the subtypes through which cotinine exerts its effects in monkeys, a species that expresses similar densities of striatal alpha4beta2* (nAChR containing the alpha4 and beta2 subunits, but not alpha3 or alpha6) and alpha3/alpha6beta2* (nAChR composed of the alpha3 or alpha6 subunits and beta2) nAChRs. Competition binding studies showed that cotinine interacts with both alpha4beta2* and alpha3/alpha6beta2* nAChR subtypes in the caudate, with cotinine IC(50) values for inhibition of 5-[(125) I]iodo-3-[2(S)-azetinylmethoxy]pyridine-2HCl ([(125)I]A-85380) and (125)I-alpha-conotoxinMII binding in the micromolar range. This interaction at the receptor level is of functional significance because cotinine stimulated both alpha4beta2* and alpha3/alpha6beta2* nAChR [(3)H]dopamine release from caudate synaptosomes. Our results unexpectedly showed that nicotine evokes [(3)H]dopamine release from two alpha3/alpha6beta2* nAChR populations, one of which was sensitive to cotinine and the other was not. This cotinine-insensitive subtype was only present in the medial caudate and was preferentially lost with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced nigrostriatal damage. In contrast, cotinine and nicotine elicited equivalent levels of alpha4beta2* nAChR-mediated dopamine release. These data demonstrate that cotinine functionally discriminates between two alpha3/alpha6beta2* nAChRs in monkey striatum, with the cotinine-insensitive alpha3/alpha6beta2* nAChR preferentially vulnerable to nigrostriatal damage.
Cotinine is the major metabolite of nicotine in humans, and the substance greatly outlasts the presence of nicotine in the body. Recently, cotinine has been shown to exert pharmacological properties of its own that include potential cognition enhancement, anti-psychotic activity, and cytoprotection. Since the metabolite is generally less potent than nicotine in vivo, we considered whether part of cotinine's efficacy could be related to a reduced ability to desensitize nicotinic receptors as compared with nicotine. Rats freely moving in their home cages were instrumented to allow ongoing measurement of mean arterial blood pressure. The ganglionic stimulant dimethylphenylpiperazinium maximally increased mean arterial blood pressure by 25 mm Hg. Slow (20 min) i.v. infusion of nicotine (0.25-1umol) produced no change in resting mean arterial blood pressure, but the pressor response to subsequent injection of dimethylphenylpiperazinium was significantly attenuated in a dose-dependent manner by up to 51%. Pre-infusion of equivalent doses of cotinine produced the same maximal degree of inhibition of the response to dimethylphenylpiperazinium. Discrete i.v. injections of nicotine also produced a dose dependent increase in mean arterial blood pressure of up to 43 mm Hg after the highest tolerated dose. In contrast, injection of cotinine produced no significant change in mean arterial blood pressure up to 13 times the highest dose of nicotine. These results illustrate the disconnection between nicotinic receptor activation and receptor desensitization, and they suggest that cotinine's pharmacological actions are either mediated through partial desensitization, or through non-ganglionic subtypes of nicotinic receptors.
The aim of the present study was to clarify whether cotinine affects the release of catecholamines from the isolated perfused rat adrenal gland, and to establish the mechanism of its action, in comparison with the response of nicotine. Cotinine (0.3-3 mM), when perfused into an adrenal vein for 60 min, inhibited catecholamines secretory responses evoked by ACh (5.32 mM), DMPP (a selective neuronal nicotinic agonist, 100 uM for 2 min) and McN-A-343 (a selective muscarinic M1-agonist, 100 uM for 2 min) in dose- and time-dependent manners. However, cotinine did not affect catecholamines secretion by high K+ (56 mM). Cotinine itself also failed to affect basal catecholamines output. Furthermore, in the presence of cotinine (1 mM), catecholamines secretory responses evoked by Bay-K-8644 (an activator of L-type Ca2+ channels, 10 uM) and cyclopiazonic acid (an inhibitor of cytoplasmic Ca2+-ATPase, 10 uM) were relative time-dependently attenuated. However, nicotine (30 uM), given into the adrenal gland for 60 min, initially rather enhanced catecholamines secretory responses evoked by ACh and high K+, followed by the inhibition later, while it time-dependently depressed the catecholamines release evoked by McN-A-343 and DMPP. Taken together, these results suggest that cotinine inhibits greatly catecholamines secretion evoked by stimulation of cholinergic (both nicotinic and muscarinic) receptors, but does fail to affect that by the direct membrane-depolarization. It seems that this inhibitory effect of cotinine may be exerted by the cholinergic blockade, which is associated with blocking both the calcium influx into the rat adrenal medullary chromaffin cells and Ca2+ release from the cytoplasmic calcium store. It also seems that there is a big difference in the mode of action between cotinine and nicotine in the rat adrenomedullary catecholamines secretion.

Vapor Pressure

3.81X10-4 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

486-56-6

Absorption Distribution and Excretion

Nicotine and its proximate metabolite cotinine are eliminated in part by renal clearance. These compounds are filtered, secreted, and reabsorbed, and the resultant renal clearances are quite variable among individuals and are highly influenced by urine pH. In this study of 139 pairs of twins, we have estimated the genetic and environmental contributions to total renal clearance and net secretory/reabsorptive clearance of nicotine and cotinine. At uncontrolled urine pH both nicotine and cotinine undergo net reabsorption. Additive genetic factors were not important contributors to the variation in total renal clearance of nicotine but played a relatively more substantial role in accounting for the variation in total renal clearance of cotinine (43% of variance). Variations in glomerular filtration rate and the net secretory/reabsorptive clearance of nicotine and cotinine were largely influenced by nonadditive genetic influences (41.5-61% of variance). Earlier research has shown that renal secretory clearance of drugs can be highly heritable, presumably related to genetic variation in transporters. Our study suggests that the renal clearance of drugs that undergo extensive renal reabsorption can be substantially influenced by nonadditive genetic and/or shared environmental factors.
Assays of metabolised cotinine are considered to be an accurate measure of exposure to cigarette smoke among pregnant women. We investigated the association and differences between the cotinine levels in maternal urine and blood, and the umbilical cord blood of three tobacco exposure groups at different stages of pregnancy. A prospective study was conducted among 398 pregnant women undergoing prenatal care in different trimesters at two medical centres and one regional hospital in central Taiwan. All 398 subjects (including 25 smokers, 191 passive smokers and 182 non-smokers) remained in the study up to the time of delivery; 384 of them delivered singleton live births. Cotinine levels were assayed in the maternal plasma and urine of the mothers at each trimester and in the cord blood of the newborns. All specimens were measured using a sensitive high-performance liquid chromatography. Cotinine concentrations in plasma and urine showed a significant dose-dependent difference among the three groups (non-smoker, passive and active smoker) and a trend that increased with gestation among the pregnant women. Significant correlations between cotinine concentrations in plasma and urine among the pregnant women in each trimester were found. In addition, the level of cotinine in umbilical cord blood was significantly correlated with that in maternal blood at term (r = 0.89, P < 0.001). A pattern of elevated cotinine concentrations in the plasma and urine of pregnant women from the beginning to the end of pregnancy was found, and this correlated significantly with the cotinine levels in the umbilical cord blood.
Blood-brain barrier nicotine transfer has been well documented in view of the fact that this alkaloid is a cerebral blood flow marker. However, limited data are available that describe blood-brain barrier penetration of the major tobacco alkaloids after chronic nicotine exposure. This question needs to be addressed, given long-term nicotine exposure alters both blood-brain barrier function and morphology. In contrast to nicotine, it has been reported that cotinine (the major nicotine metabolite) does not penetrate the blood-brain barrier, yet cotinine brain distribution has been well documented after nicotine exposure. Surprisingly, therefore, the literature indirectly suggests that central nervous system cotinine distribution occurs secondarily to nicotine brain metabolism. The aims of the current report are to define blood-brain barrier transfer of nicotine and cotinine in naive and nicotine-exposed animals. Using an in situ brain perfusion model, we assessed the blood-brain barrier uptake of [3H]nicotine and [3H]cotinine in naive animals and in animals exposed chronically to S-(-)nicotine (4.5 mg/kg/day) through osmotic minipump infusion. Our data demonstrate that 1) [3H]nicotine blood-brain barrier uptake is not altered in the in situ perfusion model after chronic nicotine exposure, 2) [3H]cotinine penetrates the blood-brain barrier, and 3) similar to [3H]nicotine, [3H]cotinine blood-brain barrier transfer is not altered by chronic nicotine exposure. To our knowledge, this is the first report detailing the uptake of nicotine and cotinine after chronic nicotine exposure and quantifying the rate of blood-brain barrier penetration by cotinine.

Metabolism Metabolites

Nicotine and its primary oxidative metabolites are metabolized in part by glucuronidation. Genetic variation in UGT isoenzymes that catalyze glucuronidation activity suggests that variation in glucuronidation rate is in part genetically determined. The relative contribution of genetic and environmental sources to individual differences in the rate of glucuronidation of nicotine, cotinine, and trans-3'-hydroxycotinine was estimated in a twin study of nicotine pharmacokinetics. Glucuronidation rate was defined using measures that either accounted for variability in renal clearance or assumed the same relative renal clearance of parent drug and glucuronide conjugate across individuals. The former definition resulted in highly correlated nicotine and cotinine glucuronidation measures that were substantially influenced by the combined effect of additive (heritable) and non-additive (dominant and epistatic) genetic effects. These findings suggest that genetic variation in UGT isoenzymes that act in additive and interactive ways is an important determinant of individual variability in nicotine and cotinine metabolism via glucuronidation pathways.
Cotinine formation is the major pathway of nicotine metabolism in smokers, and the primary pathway of cotinine metabolism is trans-3'-hydroxylation. trans-3'-Hydroxycotinine and its glucuronide conjugate account for up to 50% of the nicotine metabolites excreted by smokers. Minor metabolites of cotinine excreted by smokers include norcotinine and cotinine N-oxide, each of which account for <5% of the nicotine dose. It has been reported that P450 2A6 is the catalyst of cotinine metabolism. However, we report here that the major product of P450 2A6-catalyzed cotinine metabolism is N-(hydroxymethyl)norcotinine, a previously unknown human metabolite of cotinine. N-(Hydroxymethyl)norcotinine was chemically synthesized, and its stability under the conditions of the enzyme reactions was confirmed. The products of P450 2A6-catalyzed [5-3H]cotinine metabolism were quantified by radioflow HPLC. The identification of N-(hydroxymethyl)norcotinine as the major metabolite was based on HPLC analysis on three unique systems and coelution with N-(hydroxymethyl)norcotinine standard. 5'-Hydroxycotinine and trans-3'-hydroxycotinine were minor products of P450 2A6-catalyzed cotinine metabolism, accounting for 14 and 8% of the total cotinine metabolites, respectively. N-(Hydroxymethyl)norcotinine was a product of cotinine metabolism by the extrahepatic P450, 2A13, but it was a minor one. The major product of P450 2A13-catalyzed cotinine metabolism was 5'-hydroxycotinine, which was formed at twice the rate of trans-3'-hydroxycotinine. The identification of all cotinine metabolites formed by both enzymes was confirmed by LC/MS/MS analysis. Kinetic parameters for cotinine metabolism were determined for P450 2A6 and P450 2A13. This work has confirmed that the major metabolite of cotinine in smokers, trans-3'-hydroxycotinine, is only a minor metabolite of P450 2A6-catalyzed cotinine metabolism.
Nicotine, a major constituent of tobacco, plays a critical role in smoking addiction. In humans, nicotine is primarily metabolized to cotinine, which is further metabolized to trans-3'-hydroxycotinine. Recently, we have demonstrated that heterologously expressed human CYP2A13 is highly active in the metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a nicotine-derived carcinogen. In the present study, CYP2A13-catalyzed NNK metabolism was found to be inhibited competitively by nicotine and N'-nitrosonornicotine (NNN), suggesting that both nicotine and NNN are also substrates of CYP2A13. We have further demonstrated that human CYP2A13 is indeed an efficient enzyme in catalyzing C-oxidation of nicotine to form cotinine, with the apparent K(m) and V(max) values of 20.2 uM and 8.7 pmol/min/pmol, respectively. CYP2A13 also catalyzes the 3'-hydroxylation of cotinine to form trans-3'-hydroxycotinine, with the apparent K(m) and V(max) values of 45.2 uM and 0.7 pmol/min/pmol, respectively. The importance of CYP2A13-catalyzed nicotine and cotinine metabolism in vivo remains to be determined.
Nicotine has roles in the addiction to smoking, replacement therapy for smoking cessation, as a potential medication for several diseases such as Parkinson's disease, Alzheimer's disease, and ulcerative colitis. The absorbed nicotine is rapidly and extensively metabolized and eliminated to urine. A major pathway of nicotine metabolism is C-oxidation to cotinine, which is catalyzed by CYP2A6 in human livers. Cotinine is subsequently metabolized to trans-3'-hydroxycotinine by CYP2A6. Nicotine and cotinine are glucuronidated to N-glucuronides mainly by UGT1A4 and partly by UGT1A9. Trans-3'-hydroxycotinine is glucuronidated to O-glucuronide mainly by UGT2B7 and partly by UGT1A9. Approximately 90% of the total nicotine uptake is eliminated as these metabolites and nicotine itself. The nicotine metabolism is an important determinant of the clearance of nicotine. Recently, advances in the understanding of the interindividual variability in nicotine metabolism have been made. There are substantial data suggesting that the large interindividual differences in cotinine formation are associated with genetic polymorphisms of the CYP2A6 gene. Interethnic differences have also been observed in the cotinine formation and the allele frequencies of the CYP2A6 alleles. Since the genetic polymorphisms of the CYP2A6 gene have a major impact on nicotine clearance, its relationships with smoking behavior or the risk of lung cancer have been suggested. The metabolic pathways of the glucuronidation of nicotine, cotinine, and trans-3'-hydroxycotinine in humans would be one of the causal factors for the interindividual differences in nicotine metabolism.
Cotinine has known human metabolites that include 5'-hydroxycotinine, Norcotinine, trans-3'-hydroxycotinine, and Cotinine N-glucuronide.

Wikipedia

Cotinine

Biological Half Life

Cotinine levels in infants are higher than in older children or adults exposed to the same reported quantity of environmental tobacco smoke. One hypothesis to explain this difference is that the urinary elimination half-life of cotinine is different between infants and older children. Urine was collected at admission, 12, 24 and 48 hr, cotinine levels were subsequently measured and then standardized by correcting for creatinine excretion. Urinary elimination half-life of cotinine was calculated in 31 infants and 23 older children. The median half-life was 28.3 hr (range 6.3-258.5 hr) in infants, and 27.14 hr (range 9.7-99.42 hr) in older children. A Mann-Whitney U test showed no significant difference in the median half-life of cotinine between the two age groups (P = 0.18). Multivariate linear regression analysis demonstrated no significant relationship between half-life of cotinine and corrected cotinine level (P = 0.24). Our results support the hypothesis that higher cotinine levels in infants is due to greater exposure, rather than slower metabolism of cotinine.
The current study examined selected factors of ethnicity, menthol cigarette preference, body composition and alcohol-use history on cotinine half-life in 6 days of smoking abstinence in African American and Caucasian women. A 7-day inpatient protocol was conducted in the General Clinical Research Center, in which day 1 was ad lib smoking and days 2-7 were smoking abstinence (n = 32). Plasma cotinine was measured every 8 h throughout. Average cotinine half-life was 21.3 hr, similar to previously reported 18-20 hr. Three women exhibited >14 ng/mL cotinine after 136 hr of smoking abstinence. Host factors explaining 52.0% of variance in cotinine half-life and associated with longer half-life were being an African American menthol smoker, fewer years of alcohol use and greater lean body mass. Among menthol smokers, baseline cotinine level and cotinine half-life were not significantly different in Caucasian and African American women.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Isolated from autoxidized nicotine, nicotine treated with hydrogen peroxide, from nicotine irradiated with ultraviolet light.

General Manufacturing Information

Cotinine, the primary metabolite of nicotine, is currently regarded as the best biomarker in active smokers and in nonsmokers exposed to ETS /environmental tobacco smoke/. Measuring cotinine is preferred over measuring nicotine because cotinine persists longer in the body with a plasma half-life of about 16 hours.

Analytic Laboratory Methods

Method: Abraxis 515565; Procedure: colorimetric immunoassay; Analyte: cotinine; Matrix: water (groundwater, surface water, well water); Detection Limit: 0.045 ng/mL.
Method: EPA-OW/OST 1694; Procedure: high performance liquid chromatography combined with tandem mass spectrometry; Analyte: cotinine; Matrix: water, soil, sediment, and biosolids; Detection Limit: 3.4 ng/L.
Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: cotinine; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.33 ug/L.
Method: USGS-NWQL O-2080-08; Procedure: high performance liquid chromatography/mass spectrometry; Analyte: cotinine; Matrix: broad range of filtered water types; Detection Limit: 0.0142 ug/L.

Clinical Laboratory Methods

A liquid chromatographic-mass spectrometric method for the simultaneous determination of nicotine, cotinine, trans-3'-hydroxycotinine, and norcotinine in human plasma was developed and validated. Analytes and deuterated internal standards were extracted from human plasma using solid-phase extraction and analyzed by liquid chromatography/atmospheric pressure chemical ionization-mass spectrometric detection with selected ion monitoring (SIM). Limits of detection and quantification were 1.0 and 2.5 ng/mL, respectively, for all analytes. Linearity ranged from 2.5 to 500 ng/mL of human plasma using a weighting factor of 1/x; correlation coefficients for the calibration curves were > 0.99. Intra- and inter-assay precision and accuracy were < 15.0%. Recoveries were 108.2-110.8% nicotine, 95.8-108.7% cotinine, 90.5-99.5% trans-3'-hydroxycotinine, and 99.5-109.5% norcotinine.
... A simple and sensitive high-performance liquid chromatography (HPLC) procedure for the determination of cotinine in urine following liquid-liquid extraction with dichloromethane in an alkaline medium is described. Calibration curves show linearity over the 50 to 3000 ng/mL range with low intra- and interday variability as well as good selectivity and specificity. No solid-phase extraction is performed because the liquid dichloromethane extraction step yields excellent results.
A novel validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedure was developed and fully validated for the simultaneous determination of nicotine-N-beta-D-glucuronide, cotinine-N-oxide, trans-3-hydroxycotinine, norcotinine, trans-nicotine-1'-oxide, cotinine, nornicotine, nicotine, anatabine, anabasine and cotinine-N-beta-D-glucuronide in human plasma or urine. Target analytes and corresponding deuterated internal standards were extracted by solid-phase extraction and analyzed by LC-MS/MS with electrospray ionization (ESI) using multiple reaction monitoring (MRM) data acquisition. Calibration curves were linear over the selected concentration ranges for each analyte, with calculated coefficients of determination (R(2)) of greater than 0.99. The total extraction recovery (%) was concentration dependent and ranged between 52-88% in plasma and 51-118% in urine. The limits of quantification for all analytes in plasma and urine were 1.0 ng/mL and 2.5 ng/mL, respectively, with the exception of cotinine-N-beta-D-glucuronide, which was 50 ng/mL. Intra-day and inter-day imprecision were < or = 14% and < or = 17%, respectively. ...
A simple, sensitive, rapid and high throughput gas chromatography-mass spectrometry method was developed for simultaneous quantification of urinary nicotine and cotinine in passive and active smokers.... Calibration curves in the range of 0.5-5000 ng/mL of the analytes in urine matrix were established with linear correlation coefficients (r(2)) greater than 0.997. The limit of detection for both nicotine and cotinine were 0.20 ng/mL. The mean recoveries for nicotine and cotinine were 93.0 and 100.4%, respectively. The within- and between-assay accuracies were between 2.1 and 7.9% for nicotine and between 0.7 and 11.1% for cotinine. Within- and between-assay precisions of 3.3-9.5% for nicotine and 3.4-9.8% for cotinine were also achieved.

Dates

Modify: 2023-08-15
1. Clemens, K.J., Caillé, S., Stinus, L., et al. The addition of five minor tobacco alkaloids increases nicotine-induced hyperactivity, sensitization and intravenous self-administration in rats. Int.J.Neuropsychopharmacol. 12(10), 1355-1366 (2009).
2. Terry, A.V., Jr., Hernandez, C.M., Hohnadel, E.J., et al. Cotinine, a neuroactive metabolite of nicotine: Potential for treating disorders of impaired cognition. CNS Drug Rev. 11(3), 229-252 (2005).
3. Jacob, P., III, Yu, L., Shulgin, A.T., et al. Minor tobacco alkaloids as biomarkers for tobacco use: Comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. Am.J.Public Health 89(5), 731-736 (1999).
4. Murphy, S.E., Link, C.A., Jensen, J., et al. A comparison of urinary biomarkers of tobacco and carcinogen exposure in smokers. Cancer Epidemiology, Biomarkers & Prevention 13(10), 1617-1623 (2004).

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